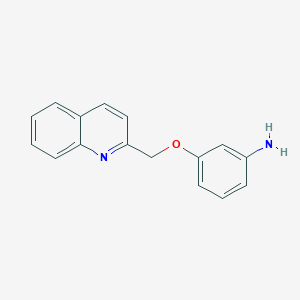

3-(2-Quinolinylmethyloxy)aniline

Description

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29g/mol |

IUPAC Name |

3-(quinolin-2-ylmethoxy)aniline |

InChI |

InChI=1S/C16H14N2O/c17-13-5-3-6-15(10-13)19-11-14-9-8-12-4-1-2-7-16(12)18-14/h1-10H,11,17H2 |

InChI Key |

JKUCRMPGEDWMLA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2-Quinolinylmethyloxy)aniline with structurally related compounds, focusing on substituents, synthesis, and biological activity:

Key Findings :

Substituent Effects: Electron-Withdrawing Groups (e.g., nitro, sulfonyl): Increase polarity and solubility but may reduce membrane permeability (e.g., 3-Nitro-5-(pyridin-3-yloxy)aniline vs. 3-[(Phenylsulfonyl)methyl]aniline ). Methoxy/Methyl Groups: Enhance lipophilicity and metabolic stability (e.g., 3-Methoxymethylquinoline vs. 6,7-Dimethoxyquinoline derivatives ).

Synthetic Routes: Vilsmeier reactions and hydrodehalogenation are common for quinoline derivatives (e.g., 3-Methoxymethylquinoline ). Acid-catalyzed deprotection (e.g., HCl/ethanol in ) is effective for generating aniline salts.

Biological Relevance: Quinoline-aniline hybrids show promise in enzyme inhibition and DNA intercalation due to their planar structures (e.g., 6,7-Dimethoxyquinoline ). Neuronal inhibitors (e.g., compound 10 ) highlight the role of aminomethyl side chains in target specificity.

Preparation Methods

Direct Alkylation of 3-Aminophenol

The most widely documented method involves the reaction of 2-quinolinylmethyl chloride (or its hydrochloride salt) with 3-aminophenol under basic conditions. This SN2-type substitution proceeds via deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the methyl chloride moiety of the quinoline derivative.

-

Reactants : 2-Quinolinylmethyl chloride hydrochloride (1.0 eq), 3-aminophenol (1.1 eq), potassium carbonate (2.5 eq).

-

Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Conditions : 70°C, 8–12 hours under nitrogen atmosphere.

-

Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol/water.

Mechanistic Insights :

The base (e.g., K2CO3) facilitates deprotonation of 3-aminophenol, enhancing nucleophilicity. Polar aprotic solvents stabilize the transition state, accelerating substitution. competing side reactions, such as N-alkylation of the aniline group, are minimized by maintaining stoichiometric excess of the phenol component.

Protection-Deprotection Strategies for Enhanced Selectivity

To mitigate undesired side reactions at the aniline nitrogen, temporary protection (e.g., acetylation) is employed:

Step 1: Protection of 3-Aminophenol

-

Reagent : Acetic anhydride (1.2 eq), pyridine (catalyst).

-

Product : 3-Acetamidophenol (yield >90%).

Step 2: Alkylation with 2-Quinolinylmethyl Chloride

Step 3: Deprotection

-

Reagent : Hydrochloric acid (6M, reflux, 2 hours).

-

Final Product : 3-(2-Quinolinylmethyloxy)aniline (yield: 95–98% of theoretical).

Advantages :

-

Suppresses N-alkylation by blocking the amine group.

-

Enables higher purity (>98% by HPLC) compared to direct methods.

Alternative Pathways: Wittig and Ullmann Coupling Reactions

Wittig Reaction for Quinolinylmethyloxy Linkage

While less common, the Wittig reaction offers a route to construct the methyloxy bridge:

Reactants :

-

Phosphonium ylide derived from 2-chloromethylquinoline.

-

3-Nitrobenzaldehyde (later reduced to aniline).

Protocol :

-

Ylide Formation : Treat 2-chloromethylquinoline with triphenylphosphine in THF.

-

Coupling : React ylide with 3-nitrobenzaldehyde at −78°C, then warm to room temperature.

-

Reduction : Catalytic hydrogenation (H2/Pd-C) converts nitro to amine.

Yield : 50–60% (over three steps).

Limitations :

-

Lower overall efficiency due to multiple steps.

-

Requires handling of sensitive reagents under anhydrous conditions.

Copper-Catalyzed Ullmann Coupling

Recent advancements in cross-coupling chemistry enable the use of Ullmann-type reactions:

Reactants :

-

2-Bromomethylquinoline.

-

3-Aminophenol.

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

Base : Cs2CO3.

Solvent : Toluene, 110°C, 24 hours.

Analysis :

-

Slower reaction kinetics compared to SN2 pathways.

-

Functional group tolerance advantageous for complex derivatives.

Comparative Analysis of Synthetic Methods

Optimization Strategies and Industrial Scalability

Solvent and Base Selection

Catalytic Enhancements

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) reduces reaction time by 30% in biphasic systems (water/toluene).

-

Microwave Assistance : 15-minute reactions at 100°C achieve comparable yields to conventional heating.

Characterization and Quality Control

Spectroscopic Data :

-

1H NMR (400 MHz, CDCl3): δ 8.12 (d, J = 8.4 Hz, 1H, quinoline-H), 7.85–7.75 (m, 3H), 6.90 (d, J = 2.4 Hz, 1H, aniline-H), 5.21 (s, 2H, OCH2).

-

HPLC : Retention time 12.3 min (C18 column, MeCN/H2O 70:30).

Impurity Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.